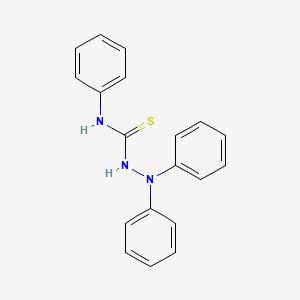![molecular formula C15H14F3NO3S B5813407 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2008 and has since been the subject of numerous scientific studies. In
Mécanisme D'action
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 works by binding to and inhibiting the activity of Rho GTPases, which are proteins that regulate the cytoskeleton and play a key role in cell migration, invasion, and metastasis. By inhibiting Rho GTPases, this compound 1864 prevents cancer cells from spreading to other parts of the body, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound 1864 has a number of biochemical and physiological effects. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cell migration, invasion, and metastasis. This compound 1864 has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is its specificity for Rho GTPases. Unlike other inhibitors that target multiple proteins, this compound 1864 specifically targets Rho GTPases, making it a more effective inhibitor. However, one of the limitations of this compound 1864 is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 research. One area of interest is the development of more soluble analogs of this compound 1864, which would make it easier to work with in lab experiments. Another area of interest is the use of this compound 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the potential use of this compound 1864 in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with ethyl bromoacetate to form the ethyl ester of 2-(trifluoromethyl)benzoic acid. This intermediate is then reacted with benzenesulfonyl chloride to form the sulfonamide derivative, which is then treated with sodium ethoxide to yield the final product, this compound 1864.
Applications De Recherche Scientifique
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cell migration, invasion, and metastasis. By inhibiting Rho GTPases, this compound 1864 has the potential to prevent cancer cells from spreading to other parts of the body, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-11-7-9-12(10-8-11)23(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVMRCFZBWUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)
![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
